- Optimized S-Trityl-L-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models, Journal of Medicinal Chemistry, 2013, 56(5), 1878-1893
Cas no 90326-54-8 (1-(5-bromo-2-methylphenyl)ethan-1-one)
1-(5-bromo-2-methylphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(5-Bromo-2-methylphenyl)ethanone
- 1-(5-bromo-2-methylphenyl)ethan-1-one
- 5-bromo-2-methylphenyl-ethanone
- 5'-bromo-2'-methylacetophenone
- ZNMVYUFRYQVCRD-UHFFFAOYSA-N
- AK147547
- 1-(5-Bromo-2-methylphenyl)ethanone (ACI)
- Acetophenone, 5′-bromo-2′-methyl- (7CI)
-
- MDL: MFCD22493313
- Inchi: 1S/C9H9BrO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5H,1-2H3
- InChI Key: ZNMVYUFRYQVCRD-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(C)=CC=C(Br)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 156
- Topological Polar Surface Area: 17.1
1-(5-bromo-2-methylphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NV858-1g |
1-(5-bromo-2-methylphenyl)ethan-1-one |
90326-54-8 | 97% | 1g |
907.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NV858-50mg |
1-(5-bromo-2-methylphenyl)ethan-1-one |
90326-54-8 | 97% | 50mg |
149.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NV858-250mg |
1-(5-bromo-2-methylphenyl)ethan-1-one |
90326-54-8 | 97% | 250mg |
756CNY | 2021-05-08 | |
| Chemenu | CM129938-1g |
1-(5-bromo-2-methylphenyl)ethan-1-one |
90326-54-8 | 95+% | 1g |
$212 | 2021-06-17 | |
| Chemenu | CM129938-5g |
1-(5-bromo-2-methylphenyl)ethan-1-one |
90326-54-8 | 95+% | 5g |
$898 | 2021-06-17 | |
| Alichem | A019113260-5g |
1-(5-Bromo-2-methylphenyl)ethanone |
90326-54-8 | 97% | 5g |
$623.22 | 2023-08-31 | |
| Alichem | A019113260-10g |
1-(5-Bromo-2-methylphenyl)ethanone |
90326-54-8 | 97% | 10g |
$874.65 | 2023-08-31 | |
| Alichem | A019113260-25g |
1-(5-Bromo-2-methylphenyl)ethanone |
90326-54-8 | 97% | 25g |
$1306.34 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B847037-250mg |
1-(5-Bromo-2-methylphenyl)ethanone |
90326-54-8 | 97% | 250mg |
1,080.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01520-5g |
1-(5-bromo-2-methylphenyl)ethanone |
90326-54-8 | 95% | 5g |
$1400 | 2023-09-07 |
1-(5-bromo-2-methylphenyl)ethan-1-one Production Method
Production Method 1
1.2 Reagents: Ammonium chloride Solvents: Water
Production Method 2
1.2 Solvents: Tetrahydrofuran ; 0 °C; 16 h, 45 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
- Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation, Bioorganic & Medicinal Chemistry, 2021, 43,
Production Method 3
- N-Chlorosuccinimide (NCS)-N,N-dimethylformamide (DMF), a reagent for the oxidation of benzylic alcohols to aldehydes and ketones, Molecular Diversity, 2020, 24(2), 437-442
1-(5-bromo-2-methylphenyl)ethan-1-one Raw materials
- 5-Bromo-2-methylbenzoic acid
- Benzenemethanol, 5-bromo-α,2-dimethyl-
- 5-bromo-N-methoxy-N,2-dimethylBenzamide
1-(5-bromo-2-methylphenyl)ethan-1-one Preparation Products
1-(5-bromo-2-methylphenyl)ethan-1-one Suppliers
1-(5-bromo-2-methylphenyl)ethan-1-one Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-(5-bromo-2-methylphenyl)ethan-1-one
1-(5-Bromo-2-Methylphenyl)ethan-1-one: An Overview of CAS No. 90326-54-8
1-(5-Bromo-2-methylphenyl)ethan-1-one (CAS No. 90326-54-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound, also known as 5-bromo-2-methylacetophenone, is characterized by its unique bromine and methyl substituents on the aromatic ring, which confer it with a range of chemical properties and potential applications.
The molecular formula of 1-(5-bromo-2-methylphenyl)ethan-1-one is C9H9BrO, and its molecular weight is approximately 207.07 g/mol. The compound exists as a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its physical and chemical properties make it an attractive starting material for various synthetic transformations.
In the realm of medicinal chemistry, 1-(5-bromo-2-methylphenyl)ethan-1-one has been extensively studied for its potential as an intermediate in the synthesis of bioactive molecules. Recent research has highlighted its utility in the development of novel drugs targeting various therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported the use of 1-(5-bromo-2-methylphenyl)ethan-1-one as a key intermediate in the synthesis of a series of potent anticancer agents with high selectivity for specific cancer cell lines.
The bromine substituent in 1-(5-bromo-2-methylphenyl)ethan-1-one provides a valuable handle for further functionalization through various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. These reactions enable the introduction of diverse functional groups, thereby expanding the scope of potential applications for this compound. For example, palladium-catalyzed cross-coupling reactions have been successfully employed to couple 1-(5-bromo-2-methylphenyl)ethan-1-one with boronic acids to form biologically active compounds with improved pharmacological profiles.
Beyond its role as a synthetic intermediate, 1-(5-bromo-2-methylphenyl)ethan-1-one has also shown promise in the field of materials science. Its ability to undergo controlled polymerization reactions has led to the development of novel polymers with unique properties, such as enhanced mechanical strength and thermal stability. A recent study published in Macromolecules demonstrated the use of 1-(5-bromo-2-methylphenyl)ethan-1-one-based monomers in the synthesis of high-performance polymers for advanced applications in electronics and coatings.
The environmental impact of chemical compounds is an increasingly important consideration in their development and application. Research into the environmental fate and toxicity of 1-(5-bromo-2-methylphenyl)ethan-1-one has shown that it exhibits low toxicity to aquatic organisms and degrades rapidly under environmental conditions. This makes it a more environmentally friendly option compared to some other organic compounds used in similar applications.
In conclusion, 1-(5-bromo-2-methylphenyl)ethan-1-one (CAS No. 90326-54-8) is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity profile make it an invaluable tool for researchers and chemists working on the development of new materials and bioactive molecules. As ongoing research continues to uncover new applications and properties, the importance of this compound is likely to grow even further.
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